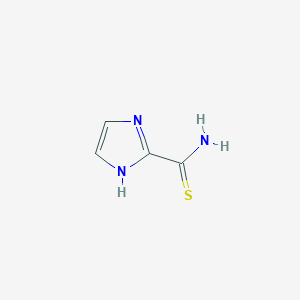

(R)-2-Amino-2-phenylacetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-2-Amino-2-phenylacetic acid hydrochloride” likely refers to a compound that contains an amino group (-NH2) and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to the same carbon atom, making it a type of α-amino acid. The “®” denotes the absolute configuration of the chiral center in the molecule .

Synthesis Analysis

While specific synthesis methods for “®-2-Amino-2-phenylacetic acid hydrochloride” are not available, similar compounds are often synthesized starting with readily available materials. For instance, levobupivacaine hydrochloride is synthesized starting with (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material and utilizing l-(–)-dibenzoyl tartaric acid for chiral separation .Molecular Structure Analysis

The molecular structure of “®-2-Amino-2-phenylacetic acid hydrochloride” would likely include a chiral center, given the “®” designation. The Cahn-Ingold-Prelog (CIP) rules can be used to determine the absolute configuration of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of “®-2-Amino-2-phenylacetic acid hydrochloride” would depend on its specific structure. For example, metformin hydrochloride, a peroral hypoglycemic agent, has the ability to suppress gluconeogenesis, form free fatty acids, and oxidize fats .Aplicaciones Científicas De Investigación

Enzyme Utilization in Amidation/Amide Hydrolysis

(R)-2-Amino-2-phenylacetic acid hydrochloride has been utilized in enzyme-mediated processes. For instance, in the synthesis of ethyl 3-amino-4-pentynoate isomers, a biocatalytic approach using the enzyme penicillin acylase has been developed. This enzyme facilitates the resolution of (R)- and (S)-enantiomers of these isomers, employing phenylacetic acid as an acylating agent (Topgi et al., 1999).

Chirality Assignment in Chemical Compounds

The compound has been involved in methods for determining the enantiomeric purity of chemical compounds. In a study, the reaction of R-(−)-, and S-(+)-4-hydroxyphenylglycine (oxfenicine) with enantiomerically pure acid anhydride of R-(+)-1-methoxy-1-trifluoromethyl-phenylacetic acid led to diastereoisomeric amides separable by high-performance liquid chromatography, indicating its role in enantiomeric analysis (Coleman, 1983).

Applications in Polymerization

This chemical has been used in the polymerization of phenylacetylenes. Specifically, various phenylacetylenes bearing amino groups, including 4-aminomethyl and 4-N,N-diisopropylamino-methyl groups, were polymerized, demonstrating the compound's utility in the field of polymer chemistry (Yashima et al., 1997).

Photocatalytic Degradation Studies

In the field of environmental science, this compound has been a part of studies like the photocatalytic degradation of diclofenac, where it was used to assess the decomposition of pharmaceutical compounds under simulated solar irradiation (Calza et al., 2006).

Crystallization and Resolving Agent Applications

The compound has been used in the preferential crystallization of 2-amino-2-phenylethanol, showcasing its role as an effective resolving agent in the separation of chiral compounds (Saigo et al., 1982).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

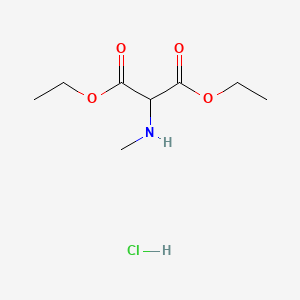

| { "Design of the Synthesis Pathway": "The synthesis of (R)-2-Amino-2-phenylacetic acid hydrochloride can be achieved through a multi-step reaction starting from commercially available starting materials.", "Starting Materials": ["Benzyl cyanide", "Bromobenzene", "Sodium amide", "Glycine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether"], "Reaction": ["Step 1: Benzyl cyanide is reacted with bromobenzene in the presence of sodium amide to form 2-phenyl-2-phenylacetonitrile.", "Step 2: The nitrile group in 2-phenyl-2-phenylacetonitrile is hydrolyzed using hydrochloric acid and sodium hydroxide to form 2-phenyl-2-phenylacetic acid.", "Step 3: 2-phenyl-2-phenylacetic acid is then reacted with glycine in the presence of hydrochloric acid to form (R)-2-Amino-2-phenylacetic acid.", "Step 4: The final step involves the formation of the hydrochloride salt of (R)-2-Amino-2-phenylacetic acid by reacting it with hydrochloric acid in ethanol and diethyl ether."]} | |

Número CAS |

25705-52-6 |

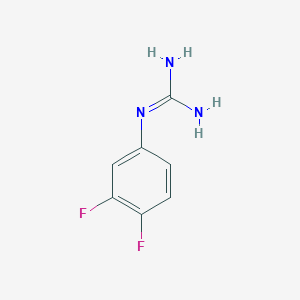

Fórmula molecular |

C8H10ClNO2 |

Peso molecular |

187.62 g/mol |

Nombre IUPAC |

2-anilinoacetic acid;hydrochloride |

InChI |

InChI=1S/C8H9NO2.ClH/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);1H |

Clave InChI |

HIQIUINFXZKKEC-UHFFFAOYSA-N |

SMILES isomérico |

C1=CC=C(C=C1)[C@H](C(=O)O)N.Cl |

SMILES |

C1=CC=C(C=C1)C(C(=O)O)N.Cl |

SMILES canónico |

C1=CC=C(C=C1)NCC(=O)O.Cl |

Secuencia |

X |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B1357039.png)

![3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1357055.png)